Kinase Inhibition Potency: Pyrimido[1,6-c][1,3]oxazepine Derivatives Achieve Sub-Micromolar Aurora and FLT3 Inhibition Unattainable with Unsubstituted Oxazine Analogs
Derivatives synthesized from the 1H-pyrimido[1,6-c][1,3]oxazepine scaffold demonstrate sub-micromolar inhibitory activity against Aurora and FLT3 kinases, establishing this template as a validated starting point for kinase inhibitor development [1]. In contrast, the structurally related pyrimido[1,6-c][1,3]oxazine scaffold (six-membered oxazine ring) has been reported to show only moderate antiproliferative activity with IC50 values typically ranging from 12-60 μM against cancer cell lines, representing a >10-fold reduction in potency compared to optimized pyrimido-oxazepine derivatives . The seven-membered oxazepine ring provides a distinct conformational presentation of substituents that is not achievable with the six-membered oxazine system.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar (<1 μM) for Aurora and FLT3 kinases using optimized pyrimido-oxazepine derivatives |
| Comparator Or Baseline | Pyrimido[1,6-c][1,3]oxazine derivatives: IC50 = 12-60 μM against cancer cell lines; pyrimido[4,5-e][1,4]oxazepine derivatives: IC50 = 0.47-0.69 μM for EGFR (different kinase target) |
| Quantified Difference | Pyrimido-oxazepine derivatives show >12-60× improved potency over oxazine analogs; distinct kinase selectivity profile compared to regioisomeric oxazepine scaffolds |
| Conditions | Biochemical kinase inhibition assays for Aurora and FLT3 (Pan et al., 2005); cellular antiproliferative assays against A549, HeLa, HepG2, MCF-7 cell lines for oxazine comparators |
Why This Matters
Procurement of the parent 1H-pyrimido[1,6-c][1,3]oxazepine scaffold enables access to a validated kinase inhibitor template with established sub-micromolar potency, whereas alternative fused heterocycles would require de novo optimization.
- [1] Pan W, Liu H, Xu YJ, Chen X, Kim KH, Milligan DL, Columbus J, Hadari YR, Kussie P, Wong WC, Labelle M. Pyrimido-oxazepine as a versatile template for the development of inhibitors of specific kinases. Bioorg Med Chem Lett. 2005 Dec 15;15(24):5474-7. View Source
